molecular formula C11H12N2O3 B2905942 1-(2-Nitrobenzoyl)pyrrolidine CAS No. 169330-07-8

1-(2-Nitrobenzoyl)pyrrolidine

Cat. No.: B2905942
CAS No.: 169330-07-8
M. Wt: 220.228
InChI Key: WBTLBXTZTHPWQZ-UHFFFAOYSA-N
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Description

“1-(2-Nitrobenzoyl)pyrrolidine” is a chemical compound with the linear formula C11H12N2O3 . It is part of a class of compounds known as pyrrolidines, which are five-membered nitrogen heterocycles .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The compound has a molecular weight of 220.23 .

Scientific Research Applications

Electrochemical and Optical Properties

1-(2-Nitrobenzoyl)pyrrolidine derivatives have been studied for their electrochemical and optical properties. Research conducted by Coelho et al. (2014) explored two derivatives, namely 4″-nitrobenzoyl (pyrrole-1′-yl)-1-propylate and 3″,5″-dinitrobenzoyl (pyrrole-1′-yl)-1-propylate. These compounds exhibit electrochromic behavior, changing color from pale green to dark grey in different oxidation states, and also show significant absorbance in the infrared region. Their monomers and polymers are fluorescent, indicating potential applications in electrochromic devices and fluorescence-based technologies (Coelho et al., 2014).

Antibacterial Activity

A study by Angelov et al. (2023) revealed that 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, derived from a process involving o-nitrobenzoyl sarcosine, demonstrated moderate antibacterial activity against S. aureus and E. coli. This finding suggests potential applications in developing new antibacterial agents or studying mechanisms of antibacterial action (Angelov et al., 2023).

Synthesis and Applications in Medicine and Industry

Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines in a [3+2] cycloaddition reaction. Pyrrolidines are notable for their biological effects, with many being used in medicine and industry (e.g., as dyes or agrochemical substances). The research demonstrated that these compounds could be synthesized under mild conditions, leading to products like 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine. This expands the potential for creating pyrrolidine-based compounds for various industrial and medicinal applications (Żmigrodzka et al., 2022).

Crystallography and Structural Analysis

The crystal structure of related compounds like 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine has been determined using techniques like powder diffraction. This study by Rybakov et al. (2001) provides insights into the structural characteristics of such compounds, which is essential for understanding their chemical behavior and potential applications in material science and crystallography (Rybakov et al., 2001).

Reaction Kinetics and Mechanisms

Research on similar pyrrolidine derivatives has been conducted to understand their reaction kinetics and mechanisms. For instance, Goldstein et al. (2003) studied the reactions of pyrrolidine nitroxides with nitrogen dioxide, revealing important insights into the kinetics and potential applications of these compounds in understanding cellular stress and protective mechanisms against radical-induced damage (Goldstein et al., 2003).

Mechanism of Action

Properties

IUPAC Name

(2-nitrophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11(12-7-3-4-8-12)9-5-1-2-6-10(9)13(15)16/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTLBXTZTHPWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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